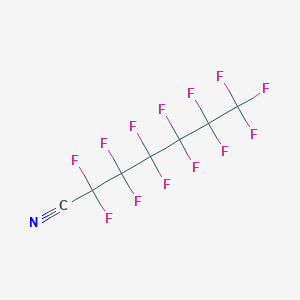

Perfluoroheptanenitrile

Cat. No. B1586472

Key on ui cas rn:

62038-08-8

M. Wt: 345.06 g/mol

InChI Key: NBBJALWGNSZLRP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07247749B2

Procedure details

A ten-fold excess, fifty (50) ml, of anhydrous ammonia gas were condensed into a four-neck flask fitted with an agitator, reflux condenser, dropping funnel, thermometer, and a drying tube (filled with solid KOH) which had been cooled in a dry ice/ethanol bath. The ammonia was condensed into the flask via the drying tube. With good agitation and cooling, 60 g of a reaction product (perfluoroheptanonitrile), made in accordance with the technique described in Example 4 for conversion of a perfluoroacid to a nitrile, having the structure C6F13CN was added slowly. After addition was completed, the temperature was allowed to slowly rise to ambient allowing the excess ammonia to evaporate. The resulting white solid product was air dried to yield 62.0 g of perfluoroheptanamide having the following formula (a yield of 98.5% with a m.p. at 75-76° C.).

[Compound]

Name

( 50 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

reaction product

Quantity

60 g

Type

reactant

Reaction Step Five

[Compound]

Name

nitrile

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Yield

98.5%

Identifiers

|

REACTION_CXSMILES

|

N.[OH-:2].[K+].[C:4]([C:23]#[N:24])([C:7]([C:10]([C:13]([C:16]([C:19]([F:22])([F:21])[F:20])([F:18])[F:17])([F:15])[F:14])([F:12])[F:11])([F:9])[F:8])([F:6])[F:5]>>[F:5][C:4]([F:6])([C:7]([F:9])([F:8])[C:10]([F:12])([F:11])[C:13]([F:15])([F:14])[C:16]([F:17])([F:18])[C:19]([F:20])([F:21])[F:22])[C:23]([NH2:24])=[O:2] |f:1.2|

|

Inputs

Step One

[Compound]

|

Name

|

( 50 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Five

[Compound]

|

Name

|

reaction product

|

|

Quantity

|

60 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

nitrile

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(F)(F)(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)C#N

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

condensed into a four-neck flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with an agitator

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

had been cooled in a dry ice/ethanol bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

condensed into the flask via the drying tube

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

With good agitation and cooling

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added slowly

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to evaporate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC(C(=O)N)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 62 g | |

| YIELD: PERCENTYIELD | 98.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |